molecular formula C13H15NO3 B3043765 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 915302-94-2

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No. B3043765
CAS RN: 915302-94-2
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-BFHBGLAWSA-N
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Description

“5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid” is a compound with a molecular weight of 233.27 . It has been synthesized as a potential antibacterial drug . The compound has also been studied for its potential beneficial impact in skin oxidative damage models .


Synthesis Analysis

A number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized . The synthesis of these compounds was reported in various studies .


Molecular Structure Analysis

The molecular structure of “5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid” has been established by UV-Vis absorption spectroscopy, IR, 1 H, 13 C NMR and mass spectroscopy . The InChI code of the compound is 1S/C13H15NO3/c1-9 (10-5-3-2-4-6-10)14-8-11 (13 (16)17)7-12 (14)15/h2-6,9,11H,7-8H2,1H3, (H,16,17)/t9-,11?/m1/s1 .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used as a new organocatalyst for organic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.26 g/mol. It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count. It also has 3 rotatable bond count .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Study

5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid has been investigated for its spectroscopic properties using techniques such as FT-IR, NMR, UV, and various quantum chemical methods. This research focused on properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more, providing valuable insights for further applications in scientific research (Devi, Bishnoi, & Fatma, 2020).

Potential Antibacterial Applications

A study synthesizing derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed its potential as an antibacterial drug. These compounds, featuring pyrrolidine ring and methylamino residues, were tested against gram-positive and gram-negative bacteria, showing moderate to good activity against microbes like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).

Chiral Resolution Agents

Enantiomers of a similar compound, (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, have been utilized as chiral resolving agents. They showed potential in chromatographic separation of diastereomeric amides and esters, and in the enantioselective reduction of prochiral imines (Piwowarczyk et al., 2008).

Antibiotic Synthesis

Another related compound, (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acid, has been synthesized and shown to exhibit potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Iso et al., 1996).

Structural Characterization

Research involving the structural characterization of compounds like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a biologically evaluated potential antineoplastic agent, contributes to understanding the molecular conformation and interactions, which is essential for developing pharmaceutical applications (Banerjee et al., 2002).

Mechanism of Action

The compound has been studied for its potential beneficial impact in skin oxidative damage models. It has been found to attenuate oxidative stress-induced cytotoxicity concomitantly with Nrf2 activation .

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . It may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-BFHBGLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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